molecular formula C19H23NO3 B11943136 N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide CAS No. 853331-90-5

N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Cat. No.: B11943136
CAS No.: 853331-90-5
M. Wt: 313.4 g/mol
InChI Key: XMEINLNPYORZLW-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its complex aromatic structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Substitution Reactions: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions, using reagents such as halogens, nitrating agents, or sulfonating agents.

    Coupling Reactions: The final step often involves coupling the substituted aromatic rings through a nucleophilic substitution reaction, using a suitable base and solvent.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other biomolecules, altering their activity or function.

    Pathways Involved: The compound could modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(2-methoxyphenoxy)acetamide
  • N-(6-methylphenyl)-2-(4-methylphenoxy)acetamide
  • N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity, physical properties, and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

853331-90-5

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

InChI

InChI=1S/C19H23NO3/c1-5-15-8-6-7-14(3)19(15)20-18(21)12-23-16-10-9-13(2)11-17(16)22-4/h6-11H,5,12H2,1-4H3,(H,20,21)

InChI Key

XMEINLNPYORZLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=C(C=C(C=C2)C)OC)C

Origin of Product

United States

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